4-Methyl Erlotinib Hydrochloride

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

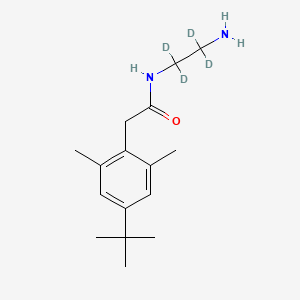

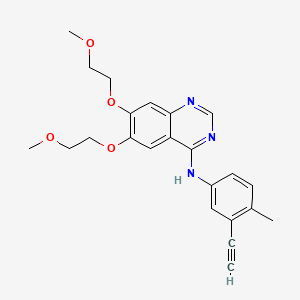

4-Methyl Erlotinib is a potent and selective inhibitor of the epidermal growth factor receptor (EGFR) tyrosine kinase. This compound is an analog of Erlotinib, with a methyl group added at the four position of the phenyl group. It is primarily used in scientific research to study its effects on cancer cell proliferation and EGFR signaling pathways .

Mechanism of Action

- In cancer, some cells exhibit an overexpression of EGFR, leading to uncontrolled growth. By blocking EGFR, 4-Methyl Erlotinib Hydrochloride aims to inhibit cancer cell proliferation .

- Inhibition of these pathways leads to reduced cell survival, proliferation, and angiogenesis, contributing to the antitumor effect of This compound .

- Inducers of CYP3A4 (e.g., St. John’s wort) can decrease its concentrations, while inhibitors can increase them .

- Cellular effects include reduced proliferation, increased apoptosis, and decreased tumor angiogenesis .

Target of Action

Mode of Action

Biochemical Pathways

Pharmacokinetics

Result of Action

Action Environment

Biochemical Analysis

Biochemical Properties

4-Methyl Erlotinib Hydrochloride functions as a potent inhibitor of the EGFR tyrosine kinase. It binds reversibly to the ATP-binding site of the EGFR, thereby inhibiting its phosphorylation and subsequent activation . This inhibition disrupts downstream signaling pathways that are essential for cell proliferation and survival. The compound interacts with various biomolecules, including proteins and enzymes involved in the EGFR signaling pathway, such as the JAK2V617F mutant form of tyrosine kinase .

Cellular Effects

This compound exerts significant effects on various cell types, particularly cancer cells. It inhibits cell proliferation by blocking the EGFR signaling pathway, which is crucial for cell growth and division . Additionally, it influences cell signaling pathways, gene expression, and cellular metabolism. The compound has been shown to induce cell cycle arrest and apoptosis in cancer cells, thereby reducing tumor growth .

Molecular Mechanism

At the molecular level, this compound binds to the ATP-binding site of the EGFR tyrosine kinase, inhibiting its phosphorylation and activation . This inhibition prevents the activation of downstream signaling pathways, such as the MAPK and PI3K/AKT pathways, which are essential for cell proliferation and survival . The compound also inhibits the JAK2V617F mutant form of tyrosine kinase, further disrupting cancer cell signaling .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. The compound is relatively stable and maintains its inhibitory activity over extended periods Studies have shown that the compound can induce sustained inhibition of EGFR signaling, leading to prolonged anti-tumor effects .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound effectively inhibits tumor growth without significant toxicity . At higher doses, toxic effects such as gastrointestinal disturbances and liver toxicity have been observed

Metabolic Pathways

This compound is metabolized primarily in the liver through the cytochrome P450 enzyme system . The major metabolic pathways include O-demethylation of the side chains followed by oxidation to a carboxylic acid, oxidation of the acetylene moiety to a carboxylic acid, and hydroxylation of the aromatic ring . These metabolic processes result in the formation of various metabolites, which are then excreted primarily through the feces and urine .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by ATP-binding cassette (ABC) drug transporters, such as P-glycoprotein (P-gp) and breast cancer resistance protein (BCRP) . These transporters play a crucial role in the compound’s bioavailability and distribution, affecting its therapeutic efficacy and potential drug-drug interactions .

Subcellular Localization

This compound is primarily localized in the cytoplasm, where it exerts its inhibitory effects on the EGFR tyrosine kinase . The compound’s localization is influenced by its chemical structure and interactions with cellular components. Post-translational modifications and targeting signals may also play a role in directing the compound to specific subcellular compartments .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Methyl Erlotinib involves several steps, starting with the preparation of the core quinazoline structure. The key steps include:

Formation of the Quinazoline Core: This is typically achieved through the cyclization of appropriate aniline derivatives with formamide or similar reagents.

Introduction of the Methyl Group: The methyl group is introduced at the four position of the phenyl ring via Friedel-Crafts alkylation or similar methods.

Functionalization of the Quinazoline Core:

Industrial Production Methods

Industrial production of 4-Methyl Erlotinib follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to maximize yield and purity, including the use of high-pressure reactors and continuous flow systems to ensure consistent product quality .

Chemical Reactions Analysis

Types of Reactions

4-Methyl Erlotinib undergoes several types of chemical reactions, including:

Oxidation: This can lead to the formation of various oxidized metabolites.

Reduction: Reduction reactions can modify the quinazoline core or other functional groups.

Substitution: Nucleophilic or electrophilic substitution reactions can introduce new functional groups or modify existing ones.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under various conditions, including acidic or basic environments.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to hydroxylated derivatives, while substitution reactions can yield a variety of functionalized analogs .

Scientific Research Applications

4-Methyl Erlotinib has a wide range of scientific research applications:

Chemistry: It is used to study the structure-activity relationships of EGFR inhibitors and to develop new analogs with improved properties.

Biology: Researchers use it to investigate the role of EGFR signaling in cell proliferation, apoptosis, and other cellular processes.

Medicine: It serves as a model compound for developing new cancer therapies targeting EGFR.

Industry: The compound is used in the development of diagnostic tools and assays for detecting EGFR activity and related pathways

Comparison with Similar Compounds

Similar Compounds

Erlotinib: The parent compound, which lacks the methyl group at the four position of the phenyl ring.

Gefitinib: Another EGFR inhibitor with a different chemical structure but similar mechanism of action.

Afatinib: An irreversible EGFR inhibitor with broader activity against multiple members of the ErbB family.

Uniqueness of 4-Methyl Erlotinib

4-Methyl Erlotinib is unique due to its enhanced selectivity and potency compared to Erlotinib. The addition of the methyl group improves its binding affinity to the EGFR tyrosine kinase domain, resulting in more effective inhibition of EGFR signaling. This makes it a valuable tool for studying EGFR-related pathways and developing new cancer therapies .

If you have any more questions or need further details, feel free to ask!

Properties

IUPAC Name |

N-(3-ethynyl-4-methylphenyl)-6,7-bis(2-methoxyethoxy)quinazolin-4-amine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H25N3O4/c1-5-17-12-18(7-6-16(17)2)26-23-19-13-21(29-10-8-27-3)22(30-11-9-28-4)14-20(19)24-15-25-23/h1,6-7,12-15H,8-11H2,2-4H3,(H,24,25,26) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PENVNSXCNXIPIF-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)NC2=NC=NC3=CC(=C(C=C32)OCCOC)OCCOC)C#C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H25N3O4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

407.5 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.